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This in-depth technical guide explores the theoretical prediction and experimental verification of

the novel electronic properties of Barium Aluminide (BaAl₄), a material identified as a

topological semimetal. Possessing a unique three-dimensional Dirac spectrum, BaAl₄ presents

a compelling platform for fundamental physics research and potential applications in next-

generation electronics. This document provides a comprehensive overview of the theoretical

framework, experimental methodologies, and key quantitative data associated with the Dirac

spectrum in this promising material.

Theoretical Prediction of the Dirac Spectrum in
BaAl₄
First-principles calculations based on Density Functional Theory (DFT) have been instrumental

in predicting the electronic band structure of BaAl₄. These theoretical investigations have

revealed the existence of a three-dimensional Dirac spectrum characterized by semi-Dirac

points.[1]

Nature of the Semi-Dirac Points
Unlike conventional Dirac points with linear dispersion in all momentum directions, the semi-

Dirac points in BaAl₄ exhibit a unique anisotropic dispersion.[1][2] Specifically, they feature:
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Linear dispersion along the kz direction.

Quadratic dispersion along the kx and ky directions.

These semi-Dirac points are located on the rotational axis of the Brillouin zone and are

protected by the C₄ᵥ point group symmetry of the BaAl₄ crystal lattice.[1][2]

Computational Methodology
The theoretical predictions of the electronic band structure of BaAl₄ were primarily achieved

using the following computational protocol:

Parameter Specification

Calculation Framework Density Functional Theory (DFT)

Software Package
Quantum Espresso[3], Vienna Ab initio

Simulation Package (VASP)[4][5][6][7][8]

Pseudopotentials Projector-Augmented Wave (PAW)[3]

Exchange-Correlation Functional

Generalized Gradient Approximation (GGA) with

the Perdew-Burke-Ernzerhof (PBE)

parameterization[3][9]

Plane Wave Energy Cutoff 40 Ry[3]

Brillouin Zone Sampling 24 x 24 x 24 k-mesh[3]

Crystal Structure Data
Experimental lattice parameters: a = b = 4.566

Å, c = 11.278 Å[3]

Spin-Orbit Coupling (SOC)
Included in the calculations to accurately model

the electronic states.

Experimental Verification
The theoretical predictions of a Dirac spectrum in BaAl₄ have been substantiated by

experimental evidence from Angle-Resolved Photoemission Spectroscopy (ARPES) and

quantum oscillation measurements.[1]
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Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES experiments provide a direct visualization of the electronic band structure. For BaAl₄,

these measurements have confirmed the predicted semi-Dirac points and the overall multiband

semimetal nature of the material.[1]

Parameter Specification

Facility
Advanced Light Source (ALS), Beamline

4.0.3[3][10]

Photon Energy 80–128 eV[3]

Electron Analyzer Scienta R8000[3]

Energy Resolution 20–30 meV[3]

Angular Resolution < 0.2°[3]

Sample Preparation
Single crystals of BaAl₄ were cleaved in-situ to

expose a clean (001) surface.[3]

Measurement Temperature 20 K[3]

Vacuum Conditions Ultra-high vacuum better than 3 × 10⁻¹¹ Torr[3]

Quantum Oscillation Measurements
Quantum oscillation measurements, such as the Shubnikov-de Haas effect, probe the Fermi

surface of a material by detecting oscillations in its magnetoresistance at low temperatures and

high magnetic fields. In BaAl₄, these measurements have provided further evidence for the

existence of Dirac fermion pockets in the electronic structure.[1]
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Parameter Specification

Measurement Technique
Four-probe electrical transport measurements to

determine magnetoresistance.

Magnetic Field
Applied perpendicular to the electrical current,

with strengths up to 35 T.[2]

Temperature Range
Low temperatures, typically in the range of a few

Kelvin, are required to observe the oscillations.

Sample High-quality single crystals of BaAl₄.

Data Analysis

The oscillatory component of the

magnetoresistance is extracted by subtracting a

smooth background. A Fast Fourier Transform

(FFT) is then applied to the oscillatory data to

determine the frequencies of the quantum

oscillations, which are proportional to the

extremal cross-sectional areas of the Fermi

surface pockets.[2]

Visualizing the Theoretical Workflow
The following diagram illustrates the logical workflow for the theoretical prediction of the Dirac

spectrum in Barium Aluminide.
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Theoretical workflow for predicting the Dirac spectrum in BaAl₄.
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Concluding Remarks
The theoretical prediction and subsequent experimental confirmation of a three-dimensional

Dirac spectrum in BaAl₄ mark a significant advancement in the field of topological materials.

The unique semi-Dirac nature of the electronic states in this compound opens up new avenues

for exploring novel quantum phenomena. The detailed theoretical and experimental protocols

provided in this guide offer a solid foundation for researchers to further investigate BaAl₄ and

other related materials, potentially paving the way for their application in future electronic and

spintronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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